molecular formula C16H17N3O2S2 B2753536 N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1421451-73-1

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2753536
CAS No.: 1421451-73-1
M. Wt: 347.45
InChI Key: SMRJDRFJWXUXCE-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled with the thiadiazole core through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of strong bases or coupling reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as pyridinium chlorochromate (PCC) are commonly used for the oxidation of furan derivatives.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are often carried out using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized furan derivatives, reduced thiadiazole derivatives, and substituted thiophene derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

  • N-(furan-3-ylmethyl)-4-ethyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

  • N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness: This compound is unique due to its specific arrangement of furan, thiophene, and thiadiazole rings, which contributes to its distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-3-ylmethyl)-4-propyl-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-4-14-15(23-18-17-14)16(20)19(9-12-6-7-21-11-12)10-13-5-3-8-22-13/h3,5-8,11H,2,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRJDRFJWXUXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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